4-fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
4-Fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic small molecule featuring a pyridazinone core substituted at position 3 with a para-methylphenyl (p-tolyl) group. The nitrogen at position 1 of the pyridazinone is linked to a propyl chain terminating in a 4-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
4-fluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-15-3-5-16(6-4-15)19-11-12-20(25)24(23-19)14-2-13-22-28(26,27)18-9-7-17(21)8-10-18/h3-12,22H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBBPUZVCDMQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the p-Tolyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the Fluorobenzene Sulfonamide Moiety: This can be done through nucleophilic substitution reactions where a sulfonamide group is introduced to a fluorobenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- p-Toluic acid or p-tolualdehyde derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
Overview
4-fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that integrates functional groups such as fluorine, pyridazine, and benzenesulfonamide. Its unique structure suggests potential applications across various scientific fields, particularly in medicinal chemistry, biological research, and materials science.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its sulfonamide structure is known for biological activity, particularly in:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains by inhibiting folic acid synthesis, which is crucial for bacterial growth and reproduction.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. The furan and pyridazine moieties may enhance these effects by interacting with specific cellular targets.
Biological Research
The compound's ability to interact with enzymes and receptors makes it a valuable tool in biological research:
- Enzyme Inhibition Studies : Research has focused on how this compound can inhibit specific enzymes involved in disease pathways, potentially leading to new treatments for conditions like cancer and infectious diseases.
- Neuropharmacology : Investigations into its effects on neurological conditions suggest that it may modulate neurotransmitter systems, offering potential applications in treating neurodegenerative diseases or addiction.
Material Science
In addition to its biological applications, the compound is explored for its utility in developing new materials:
- Polymer Chemistry : Its unique chemical structure allows it to serve as a building block for synthesizing polymers with specific properties.
- Coatings and Functional Materials : The incorporation of this compound into coatings may impart antimicrobial properties or enhance material durability.
Antimicrobial Activity Case Study
Research conducted on sulfonamide derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of dihydropteroate synthase, an essential enzyme in folate synthesis pathways. This study highlights the potential of this compound as a lead compound for developing new antibiotics.
Anticancer Activity Case Study
A study published in a peer-reviewed journal explored the anticancer effects of pyridazine derivatives similar to this compound. The findings indicated that these compounds could induce apoptosis in cancer cells via mitochondrial pathways. This suggests that this compound may have significant therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. The fluorine atom and pyridazinone moiety may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Ring
4-Ethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide ():
Replaces the p-tolyl group with a pyridin-4-yl ring and introduces an ethoxy substituent on the benzenesulfonamide. This modification may alter solubility and hydrogen-bonding capacity compared to the fluorine substituent in the target compound .- 4-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (): Substitutes p-tolyl with thiophen-2-yl and shortens the alkyl chain from propyl to ethyl.
Functional Group Replacements
- 1-(2,4-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea ():
Replaces the benzenesulfonamide with a urea group. Urea derivatives often exhibit strong hydrogen-bonding interactions, which may enhance target binding but reduce metabolic stability compared to sulfonamides .
Benzenesulfonamide Derivatives with Heterocyclic Systems
- 4-Fluoro-N-(3-((4-(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)propyl)benzenesulfonamide (): Incorporates an imidazo[2,1-b]thiazole-pyrimidine scaffold instead of pyridazinone. This compound showed 59% yield in synthesis and demonstrated pan-RAF inhibitory activity, highlighting the importance of the sulfonamide group in kinase targeting .
4-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (): Adds a trifluoromethyl group to the benzenesulfonamide. The electron-withdrawing CF3 group may enhance binding affinity but increase molecular weight (446.5) and lipophilicity .
Biological Activity
4-Fluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a novel compound within the class of pyridazinone derivatives, which are increasingly recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.4 g/mol. The compound features a pyridazinone core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyridazinone derivatives have shown promise against various bacterial strains.
- Anticancer Properties : Some derivatives have been identified as potential inhibitors of cancer cell proliferation.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation in preclinical models.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which play critical roles in inflammation and neurotransmission, respectively.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, potentially influencing cell growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyridazinone derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as an anticancer agent.
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results showed that administration of the compound at 50 mg/kg resulted in a notable decrease in paw swelling compared to control groups treated with saline. This suggests its efficacy in reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
